[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine
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Overview
Description
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a complex organic compound characterized by the presence of a sulfonyl group attached to a dichloromethoxyphenyl ring and a dimethylaminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine typically involves a multi-step process. One common method starts with the chlorination of 4-methoxyphenol to obtain 2,5-dichloro-4-methoxyphenol. This intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield the sulfonylated product. The final step involves the reaction of the sulfonylated intermediate with 3-(dimethylamino)propylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine can be compared with other sulfonyl-containing compounds, such as:
[(2,4-Dichlorophenyl)sulfonyl][3-(dimethylamino)propyl]amine: Similar structure but different substitution pattern on the phenyl ring.
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][2-(dimethylamino)ethyl]amine: Variation in the length of the alkyl chain.
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(methylamino)propyl]amine: Difference in the substitution on the amino group.
These comparisons highlight the unique structural features and potential functional differences of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-16(2)6-4-5-15-20(17,18)12-8-9(13)11(19-3)7-10(12)14/h7-8,15H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLOSZODDDUBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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